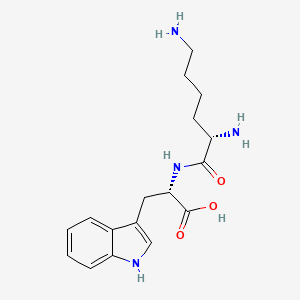
Lys-trp
Vue d'ensemble
Description
Lys-Trp is a dipeptide formed from L-lysine and L-tryptophan residues . It has a role as a metabolite .
Synthesis Analysis
The synthesis of Lys-Trp involves coupling protected amino acid in solution and subsequent cyclization effected by the pentafluorophenyl ester method .Molecular Structure Analysis
The molecular formula of Lys-Trp is C17H24N4O3 . The IUPAC name is (2 S )-2- [ [ (2 S )-2,6-diaminohexanoyl]amino]-3- (1 H -indol-3-yl)propanoic acid . The molecular weight is 332.4 g/mol .Chemical Reactions Analysis
Lys-Trp is involved in photoinduced intramolecular and intermolecular processes . The L-isomer shows a greater Trp excited state quenching efficiency with the electron transfer (ET) mechanism . There are experimental confirmations of the hypothesis about photoinduced ET between Trp and the CONH peptide bond, as well as between Trp and another amide group .Physical And Chemical Properties Analysis
The molecular weight of Lys-Trp is 332.4 g/mol . The XLogP3 value is -2.4, indicating its hydrophilicity . It has 5 hydrogen bond donors .Applications De Recherche Scientifique
Antibacterial and Antiviral Activities
Peptides containing lysine (Lys) and tryptophan (Trp) have been noted for their antibacterial and antiviral properties. H-Lys-Trp-Lys-OH, a related peptide, shows such activities, suggesting that Lys-trp could also be explored for its potential in combating infections .
Tumor Cell Receptor Affinity
Analog peptides with sequences including Lys and Trp have been found to have high affinity to somatostatin receptors, which are prevalent in many tumor cell membranes. This implies that H-LYS-TRP-OH could be researched for targeted tumor therapy due to its potential receptor affinity .
Growth Hormone Regulation
Peptides with Lys and Trp sequences have been involved in the study of growth hormone release. For instance, a hexapeptide with a sequence including these amino acids has shown significant growth hormone releasing activity, indicating that Lys-trp could be investigated for its effects on growth hormone regulation .
Protein Metabolism Enhancement
Research into peptides that include Lys has focused on improving protein metabolism in mammals. The synthesis of tripeptides containing Lys aims to enhance protein synthesis, suggesting that H-LYS-TRP-OH could be beneficial in nutritional supplements or medical treatments aimed at protein metabolism .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c18-8-4-3-6-13(19)16(22)21-15(17(23)24)9-11-10-20-14-7-2-1-5-12(11)14/h1-2,5,7,10,13,15,20H,3-4,6,8-9,18-19H2,(H,21,22)(H,23,24)/t13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKIPWVMZANZLI-ZFWWWQNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lysyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Lys-trp | |
CAS RN |
50674-18-5 | |
| Record name | Lysyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Lys-Trp interact with DNA?
A1: Lys-Trp exhibits a high affinity for apurinic sites in DNA, surpassing its affinity for native sites by two orders of magnitude. [] This preferential binding is attributed to the efficient stacking interaction of the tryptophan residue with the DNA bases flanking the apurinic site. [, ] This interaction has been shown to be even more pronounced in single-stranded regions of DNA, suggesting a potential for Lys-Trp to differentiate between single and double-stranded DNA. [, ]
Q2: Does Lys-Trp binding to DNA have any functional consequences?
A2: Yes, Lys-Trp binding to apurinic sites can lead to cleavage of the phosphodiester bond at these sites, effectively acting as an endonuclease. [] Additionally, studies have shown that Lys-Trp can photosensitize the splitting of thymine dimers in UV-irradiated DNA, hinting at a potential role in DNA photoreactivation. []
Q3: Can Lys-Trp interact with chemically modified DNA?
A3: Research suggests that Lys-Trp can bind to DNA modified by carcinogens like 2-(N-acetoxyacetylamino)fluorene (AAAF). This interaction is driven by the stacking of the tryptophan residue with bases in locally unpaired regions near the modified bases. []
Q4: How does Lys-Trp interact with phospholipid membranes?
A4: Lys-Trp, particularly within the larger peptide dynorphin A (1-17), interacts preferentially with phosphatidylserine membranes over phosphatidylcholine membranes. [] This interaction is driven by electrostatic interactions between the positively charged arginine and lysine residues in the peptide and the negatively charged phosphatidylserine headgroups. [] The tryptophan residue is believed to embed itself near the membrane interface, potentially playing a role in the peptide's biological activity. []
Q5: Does Lys-Trp show selectivity for specific cholecystokinin (CCK) receptors?
A5: Cyclic analogs incorporating Lys-Trp sequences have demonstrated high selectivity for central CCK receptors (B type) over pancreatic CCK receptors (A type). [, ] This selectivity arises from the conformational constraint imposed by cyclization, mimicking the N-terminal folding of CCK8. []
Q6: What is the molecular formula and weight of Lys-Trp?
A6: Lys-Trp, as a dipeptide, does not have a unique molecular formula or weight. The exact formula and weight will depend on the specific form of the dipeptide (e.g., free acid, amide, specific salts), its ionization state, and the presence of any protecting groups.
Q7: What spectroscopic techniques are useful for characterizing Lys-Trp?
A7: Several spectroscopic techniques are valuable for characterizing Lys-Trp and its interactions with other molecules. These include:
- Fluorescence spectroscopy: Utilized to study the binding of Lys-Trp to DNA and phospholipid membranes by monitoring changes in tryptophan fluorescence. [, , , , ]
- NMR spectroscopy: Employed to investigate the binding of Lys-Trp to DNA, elucidating structural details of the interaction and potential intercalation of tryptophan within the DNA helix. [, , ]
- UV-Visible Spectroscopy: Used to characterize gold colloids conjugated with Lys-Trp containing peptides, providing information on surface coverage and potential applications in analyte detection and manipulation. []
- Optical detection of magnetic resonance (ODMR): Applied to study the triplet state properties of tryptophan in Lys-Trp and its interaction with poly(rA), providing insights into the electronic structure and energy transfer mechanisms. []
Q8: Are there computational studies on Lys-Trp interactions?
A8: Density Functional Theory (DFT) calculations have been used to model the interactions between Lys-Trp-Lys and single-walled carbon nanotubes (SWNTs). [] These studies suggest a non-covalent interaction with minimal charge transfer between the peptide and SWNT. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



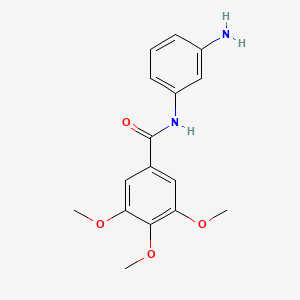

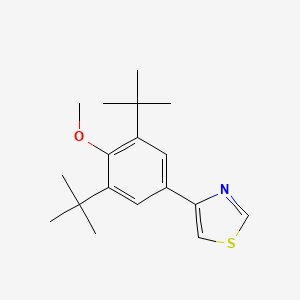

![2-(Furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1336074.png)
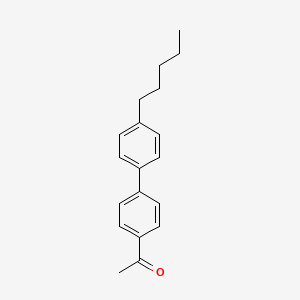

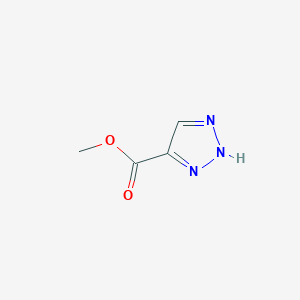
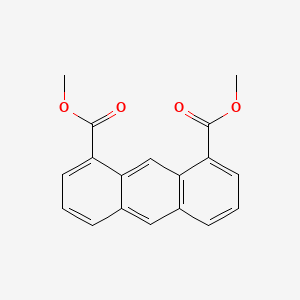
![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)


![Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate](/img/structure/B1336104.png)
